Cas no 770-31-0 (4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde)

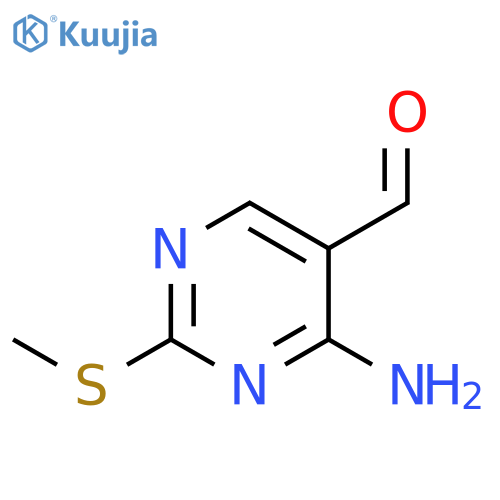

770-31-0 structure

商品名:4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde

4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

- 4-Amino-2-(methylthio)pyrimidine-5-carboxaldehyde

- 4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde

- 4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde

- 4-AMINO-2-METHYLTHIO-PYRIMIDINE-5-CARBALDEHYDE

- 4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde

- 4-amino-2-(methyl sulfanyl)pyrimidine-5-carbaldehyde

- SCHEMBL1168107

- 770-31-0

- MFCD08669438

- NSC-165376

- A19156

- BCP03540

- AKOS005266485

- 5-PYRIMIDINECARBOXALDEHYDE, 4-AMINO-2-(METHYLTHIO)-

- 4-AMINO-2-(METHYLTHIO)-5-PYRIMIDINECARBOXALDEHYDE

- AC-29426

- FT-0658386

- DTXSID00304313

- AM20100762

- AS-19262

- 4-amino-2-(methylsulfanyl)-pyrimidine-5-carbaldehyde

- PB31299

- 4-amino-2-methylsulfanyl-pyrimidine-5-carboxaldehyde

- 4-Amino-2-methanethiopyrimidine-5-carboxaldehyde

- Tert-butylcis-N-(2-hydroxycyclopentyl)carbamate

- FGONQMFYFJRAIG-UHFFFAOYSA-N

- SY026667

- J-514307

- NSC165376

- CS-W003536

- DB-010246

- 4-amino-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde

- AN-584/43408172

-

- MDL: MFCD08669438

- インチ: InChI=1S/C6H7N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3,(H2,7,8,9)

- InChIKey: FGONQMFYFJRAIG-UHFFFAOYSA-N

- ほほえんだ: O=CC1=CN=C(SC)N=C1N

計算された属性

- せいみつぶんしりょう: 169.030983g/mol

- ひょうめんでんか: 0

- XLogP3: 0.7

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 回転可能化学結合数: 2

- どういたいしつりょう: 169.030983g/mol

- 単一同位体質量: 169.030983g/mol

- 水素結合トポロジー分子極性表面積: 94.2Ų

- 重原子数: 11

- 複雑さ: 144

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 5

じっけんとくせい

- 密度みつど: 1.4

- ゆうかいてん: 185-189°C

- ふってん: 379.7°C at 760 mmHg

- フラッシュポイント: 183.4 °C

- 屈折率: 1.62

- PSA: 94.17000

- LogP: 1.17440

4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store at room temperature

4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05489-50G |

4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde |

770-31-0 | 97% | 50g |

¥ 1,069.00 | 2023-04-13 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY026667-10g |

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde |

770-31-0 | ≥98% | 10g |

¥228.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY026667-500g |

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde |

770-31-0 | ≥98% | 500g |

¥11300.00 | 2024-07-09 | |

| eNovation Chemicals LLC | D404384-25g |

4-amino-2-(methylthio)pyrimidine-5-carbaldehyde |

770-31-0 | 95% | 25g |

$2800 | 2024-06-05 | |

| Chemenu | CM108590-25g |

4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde |

770-31-0 | 98% | 25g |

$*** | 2023-05-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MR391-1g |

4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde |

770-31-0 | 98% | 1g |

¥122.0 | 2022-06-09 | |

| Chemenu | CM108590-10g |

4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde |

770-31-0 | 98% | 10g |

$*** | 2023-03-31 | |

| Fluorochem | 218359-1g |

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde |

770-31-0 | 95% | 1g |

£41.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D517388-5g |

4-AMino-2-(Methylthio)pyriMidine-5-carbaldehyde |

770-31-0 | 97% | 5g |

$810 | 2024-05-24 | |

| eNovation Chemicals LLC | D273132-10g |

4-amino-2-(methylthio)pyrimidine-5-carbaldehyde |

770-31-0 | 95% | 10g |

$780 | 2024-05-24 |

4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde 関連文献

-

1. Kinetics and mechanism of the reaction of tetrachloroplatinum(II) with propane-1,3-diamineRoland J. Mureinik J. Chem. Soc. Dalton Trans. 1976 1036

-

2. Intramolecular catalysis. Part 4. The intramolecular Cannizzaro reaction of biphenyl-2,2′-dicarbaldehyde, [α,α′-2H2]biphenyl-2,2′-dicarbaldehyde and 4,4′-or 5,5′- or 6,6′-disubstituted biphenyl-2,2′-dicarbaldehydesMohammad R. Abbaszadeh,Keith Bowden J. Chem. Soc. Perkin Trans. 2 1990 2081

770-31-0 (4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde) 関連製品

- 90905-31-0(2-(methylsulfanyl)pyrimidine-5-carbaldehyde)

- 16462-26-3(4-Amino-2-sulfanylpyrimidine-5-carbonitrile)

- 73781-88-1(ethyl 2-(methylsulfanyl)pyrimidine-5-carboxylate)

- 778-97-2(ethyl 4-amino-2-(ethylsulfanyl)pyrimidine-5-carboxylate)

- 2183-66-6(2-Methylsulfanylpyrimidin-4-amine)

- 20737-41-1(4-Aminopyrimidine-5-carboxylic acid)

- 38275-41-1(methyl 2-(methylsulfanyl)pyrimidine-5-carboxylate)

- 1004-39-3(4,6-Diamino-2-thiopyrimidine)

- 1005-39-6(2-(Methylthio)pyrimidine-4,6-diamine)

- 776-53-4(ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:770-31-0)4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde

清らかである:99%

はかる:100g

価格 ($):269.0

atkchemica

(CAS:770-31-0)4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ